(R)-3-Amino-2-(hydroxymethyl)propanoic acid (R)-3-Amino-2-(hydroxymethyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1217700-75-8
VCID: VC0554238
InChI: InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
SMILES: C(C(CO)C(=O)O)N
Molecular Formula: C4H9NO3
Molecular Weight: 119.12

(R)-3-Amino-2-(hydroxymethyl)propanoic acid

CAS No.: 1217700-75-8

Cat. No.: VC0554238

Molecular Formula: C4H9NO3

Molecular Weight: 119.12

* For research use only. Not for human or veterinary use.

(R)-3-Amino-2-(hydroxymethyl)propanoic acid - 1217700-75-8

Specification

CAS No. 1217700-75-8
Molecular Formula C4H9NO3
Molecular Weight 119.12
IUPAC Name (2R)-2-(aminomethyl)-3-hydroxypropanoic acid
Standard InChI InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Standard InChI Key UHLNJPIGFDWGTP-GSVOUGTGSA-N
SMILES C(C(CO)C(=O)O)N

Introduction

Chemical Identity and Nomenclature

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is identified by the CAS registry number 1217700-75-8. This compound is known by several synonyms in scientific literature and commercial catalogs:

ParameterValue
Common Name(R)-3-Amino-2-(hydroxymethyl)propanoic acid
CAS Number1217700-75-8
IUPAC Name(2R)-2-(aminomethyl)-3-hydroxypropanoic acid
Alternative Names(R)-3-Amino-2-(hydroxymethyl)propionic acid; (2R)-3-amino-2-(hydroxymethyl)propanoic acid; Propanoic acid, 3-amino-2-(hydroxymethyl)-, (2R)-
InChIInChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
InChIKeyUHLNJPIGFDWGTP-GSVOUGTGSA-N
SMILESC(C@HC(=O)O)N

The compound belongs to the family of β-amino acids, specifically β³-amino acids, characterized by having the amino group at the 3-position of the propanoic acid backbone .

Physical and Chemical Properties

(R)-3-Amino-2-(hydroxymethyl)propanoic acid possesses distinct physicochemical properties that influence its behavior in chemical reactions and biological systems:

PropertyValue
Molecular FormulaC₄H₉NO₃
Molecular Weight119.12 g/mol
Exact Mass119.058243149 Da
Physical StateSolid
XLogP3-AA-4.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash PointNot available

The compound exhibits high polarity and hydrophilicity as indicated by its negative XLogP3-AA value of -4.1 . This property, combined with its multiple hydrogen bonding sites, contributes to its good water solubility—an advantageous characteristic for pharmaceutical applications and biological studies .

Structural Characteristics

Stereochemistry

(R)-3-Amino-2-(hydroxymethyl)propanoic acid features a single stereocenter at the C-2 position with the R configuration. This specific stereochemistry distinguishes it from its enantiomer, (S)-3-amino-2-(hydroxymethyl)propanoic acid (CAS: 930784-11-5), which has different biological and chemical properties .

Functional Groups

The compound contains three key functional groups:

  • A primary amine group (-NH₂) at the 3-position

  • A hydroxymethyl group (-CH₂OH) attached to the 2-position

  • A carboxylic acid group (-COOH) at the 1-position

This multi-functional nature provides diverse reaction sites for chemical modifications, making it valuable in synthetic organic chemistry and peptide synthesis .

Applications and Biological Activities

(R)-3-Amino-2-(hydroxymethyl)propanoic acid has several established and potential applications across different fields:

Pharmaceutical Research

The compound serves as a valuable building block in medicinal chemistry:

  • Component in drug synthesis pathways

  • Precursor for complex bioactive molecules

  • Structural element in peptidomimetics

Peptide Chemistry

As a β-amino acid, it can be incorporated into peptide chains to:

  • Enhance metabolic stability of peptide drugs

  • Create peptides with novel secondary structures

  • Develop peptides resistant to enzymatic degradation

Biotechnology Applications

In biotechnology, the compound functions as:

  • A building block for synthesizing peptides and proteins

  • A component in the development of biopharmaceuticals

SupplierProduct NumberPackage SizePurityPrice (USD)Reference Date
Sigma-Aldrich71411950 mg≥96% (TLC)$2972023-06-20
American Custom Chemicals CorporationCCH000296850 mg95.00%$912.602021-12-16
American Custom Chemicals CorporationCCH00029681 g95.00%$2,474.852021-12-16
CrysdotCD210173861 g95+%$1,5682021-12-16
ChemenuCM2201501 g95%$1,4772021-12-16

The relatively high cost reflects the complexity of its synthesis and purification, as well as its specialized applications in research and pharmaceutical development .

ParameterInformation
GHS PictogramsGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Recommended Personal Protective Equipment

When handling this compound, the following protective measures are recommended:

  • Eye shields

  • Appropriate gloves

  • Type N95 (US) or P1 (EN143) respirator filters

  • Standard laboratory protective clothing

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